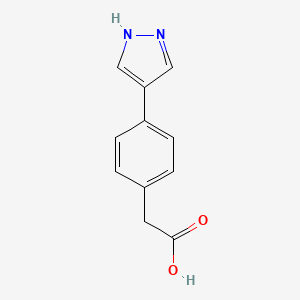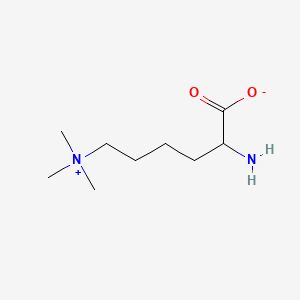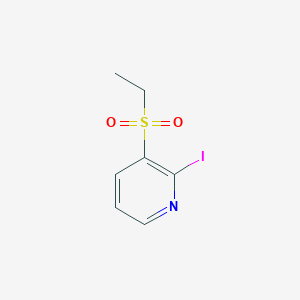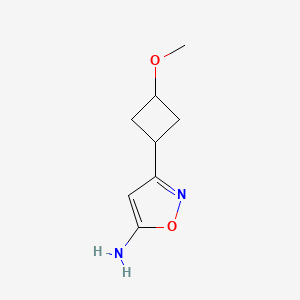![molecular formula C17H19BrN2 B13894038 1-[(2-Bromophenyl)-phenylmethyl]piperazine](/img/structure/B13894038.png)
1-[(2-Bromophenyl)-phenylmethyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Bromophenyl)-phenylmethyl]piperazine is a chemical compound with the molecular formula C10H13BrN2 It is a derivative of piperazine, a heterocyclic organic compound that is commonly used in pharmaceuticals and agrochemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromophenyl)-phenylmethyl]piperazine typically involves the reaction of 2-bromobenzyl chloride with piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(2-Bromophenyl)-phenylmethyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Hydroxylated, cyanated, or aminated derivatives.
Applications De Recherche Scientifique
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as a ligand for various biological receptors, making it a valuable tool in biochemical research.
Medicine: Research has indicated that derivatives of this compound may have therapeutic potential in treating neurological disorders and certain types of cancer.
Mécanisme D'action
The mechanism of action of 1-[(2-Bromophenyl)-phenylmethyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to serotonin receptors in the brain, affecting neurotransmitter release and signaling .
Comparaison Avec Des Composés Similaires
1-(2-Bromophenyl)piperazine: Shares a similar structure but lacks the phenylmethyl group.
1-(4-Bromophenyl)piperazine: Similar structure with the bromine atom at a different position.
1-(3-Chlorophenyl)piperazine: Contains a chlorine atom instead of bromine.
Uniqueness: 1-[(2-Bromophenyl)-phenylmethyl]piperazine is unique due to the presence of both the bromophenyl and phenylmethyl groups, which confer distinct chemical and biological properties. This dual substitution pattern enhances its potential as a versatile building block in synthetic chemistry and its ability to interact with multiple biological targets .
Propriétés
Formule moléculaire |
C17H19BrN2 |
|---|---|
Poids moléculaire |
331.2 g/mol |
Nom IUPAC |
1-[(2-bromophenyl)-phenylmethyl]piperazine |
InChI |
InChI=1S/C17H19BrN2/c18-16-9-5-4-8-15(16)17(14-6-2-1-3-7-14)20-12-10-19-11-13-20/h1-9,17,19H,10-13H2 |
Clé InChI |
JHKFGCFYIKPSJX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=CC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[2-[[6-[(2-oxopyridin-1-yl)methyl]-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]acetamide](/img/structure/B13893986.png)
![[(2R)-2-hydroxy-3-trityloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13893992.png)

![2,7-Dibromo-9-[(3-methyloxetan-3-yl)methyl]carbazole](/img/structure/B13894010.png)
![1-Methyl-4-[3-(3-nitrophenyl)propyl]piperazine](/img/structure/B13894018.png)





